2-Aminopyrimidin-5-ol

Übersicht

Beschreibung

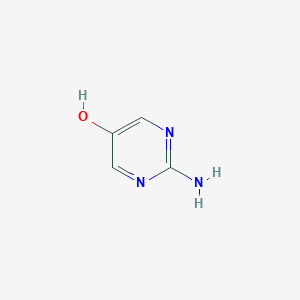

2-Aminopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by an amino group at position 2 and a hydroxyl group at position 5 on the pyrimidine ring. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Aminopyrimidin-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes multiple steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process typically includes steps such as heating, cooling, and purification through crystallization or distillation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Aminopyrimidin-5-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Amino- und Hydroxylgruppen am Pyrimidinring können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxoverbindungen führen, während Substitutionsreaktionen verschiedene substituierte Pyrimidinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-Aminopyrimidin-5-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen und Arzneimittel.

Biologie: Die Verbindung wird im Studium von Enzymmechanismen und als Baustein für Nukleinsäureanaloga verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und dem spezifischen biologischen Kontext als Inhibitor oder Aktivator verschiedener Enzyme wirken. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen oder mit Nukleinsäuren interagieren, um die Genexpression zu modulieren .

Wirkmechanismus

The mechanism of action of 2-Aminopyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the specific biological context. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to modulate gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Aminopyrimidin: Ähnlich in der Struktur, aber ohne die Hydroxylgruppe an Position 5.

2-Amino-4-hydroxypyrimidin: Ähnlich, aber mit der Hydroxylgruppe an Position 4.

2-Amino-6-hydroxypyrimidin: Ähnlich, aber mit der Hydroxylgruppe an Position 6.

Einzigartigkeit

2-Aminopyrimidin-5-ol ist einzigartig aufgrund der spezifischen Positionierung der Amino- und Hydroxylgruppen am Pyrimidinring. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften und Reaktivität, was es für bestimmte Anwendungen in der chemischen Synthese und der biologischen Forschung wertvoll macht .

Biologische Aktivität

2-Aminopyrimidin-5-ol, also known as 2-amino-5-hydroxypyrimidine, is a heterocyclic organic compound with significant biological activities. Its unique molecular structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H5N3O

- Molecular Weight : 113.10 g/mol

- Structure : Contains an amino group at position 2 and a hydroxyl group at position 5 on the pyrimidine ring, which contributes to its reactivity and biological properties.

Antiparasitic Activity

This compound has demonstrated notable antiparasitic properties, particularly against:

- Trypanosoma brucei rhodesiense : The causative agent of African sleeping sickness.

- Plasmodium falciparum : Responsible for the most severe form of malaria.

Research indicates that this compound exhibits antitrypanosomal and antiplasmodial activities at low micromolar concentrations. It is believed to interfere with the metabolic pathways essential for the survival of these parasites, inhibiting their growth effectively .

Anticancer Activity

Recent studies have identified derivatives of this compound as potential anticancer agents. For instance:

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Compounds derived from this compound selectively inhibited the proliferation of breast cancer cells with dysregulated FGFR4 signaling, showcasing an IC50 value of 0.38 μM .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways crucial for parasite survival and cancer cell proliferation.

- Binding Interactions : It is suggested that this compound interacts with biomolecules through binding, potentially altering enzyme activity or gene expression .

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .

Study on Trypanosoma brucei

A focused screening of compounds revealed that several analogs of 2-amino derivatives exhibited promising activity against T. brucei. These findings highlight the potential for developing new therapies for human African trypanosomiasis (HAT) based on this compound's structure .

Study on Cancer Cell Lines

In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cell lines by targeting the FGFR pathway. This was validated through Western blot analysis, showing reduced phosphorylation of FGFR4 and downstream signaling proteins in treated cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antitrypanosomal | Trypanosoma brucei rhodesiense | Low micromolar | Inhibits metabolic pathways |

| Antiplasmodial | Plasmodium falciparum | Low micromolar | Disrupts parasite lifecycle |

| Anticancer | Breast cancer cells | 0.38 μM | Inhibits FGFR signaling |

Eigenschaften

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.